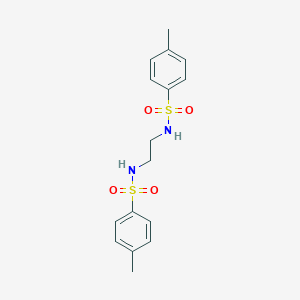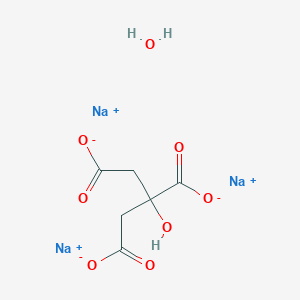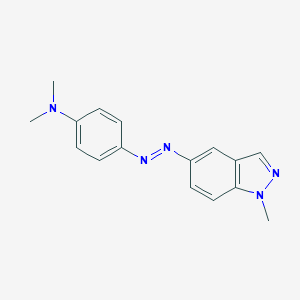
1-Methyl-5-(4-dimethylaminophenylazo)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-dimethylaminophenylazo)indazole, also known as MADIA, is a synthetic compound that is used in scientific research applications. It is a member of the indazole family of compounds and has been studied extensively for its biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole is not fully understood. However, it is believed to work by binding to specific enzymes and receptors, thereby inhibiting their activity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to bind to the active site of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting the activity of acetylcholinesterase, 1-Methyl-5-(4-dimethylaminophenylazo)indazole can increase the levels of acetylcholine in the brain, which may have therapeutic benefits.
Effets Biochimiques Et Physiologiques
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the peripheral nervous system. This can lead to increased levels of acetylcholine in the body, which can have therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole in lab experiments is its specificity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to selectively bind to specific enzymes and receptors, which can make it a useful tool for studying their activity. However, one of the limitations of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole is its potential toxicity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 1-Methyl-5-(4-dimethylaminophenylazo)indazole. One area of research is to further elucidate the mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. This could involve studying its binding affinity for specific enzymes and receptors, as well as its effects on downstream signaling pathways. Another area of research is to explore the therapeutic potential of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. It has been shown to have potential as a treatment for Alzheimer's disease, and further research could explore its potential use in other neurological disorders. Finally, future research could focus on developing new synthetic methods for 1-Methyl-5-(4-dimethylaminophenylazo)indazole, which could improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-Methyl-5-(4-dimethylaminophenylazo)indazole involves the reaction of 5-nitroindazole with 4-dimethylaminophenyl diazonium salt in the presence of sodium acetate. The resulting product is then reduced with sodium sulfide to yield 1-Methyl-5-(4-dimethylaminophenylazo)indazole. The synthesis method has been optimized to produce high yields of pure 1-Methyl-5-(4-dimethylaminophenylazo)indazole.
Applications De Recherche Scientifique
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been used in scientific research to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Propriétés
Numéro CAS |
122168-69-8 |
|---|---|
Nom du produit |
1-Methyl-5-(4-dimethylaminophenylazo)indazole |
Formule moléculaire |
C16H17N5 |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C16H17N5/c1-20(2)15-7-4-13(5-8-15)18-19-14-6-9-16-12(10-14)11-17-21(16)3/h4-11H,1-3H3 |
Clé InChI |
DSECSDALDFEVBN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
SMILES canonique |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
Synonymes |
1-methyl-5-(4-dimethylaminophenylazo)indazole NMe5I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)


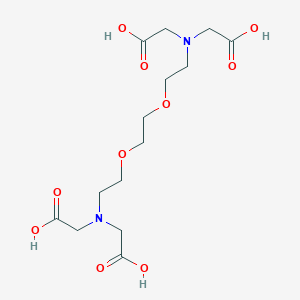
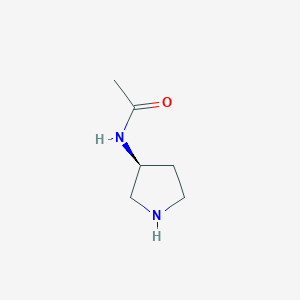
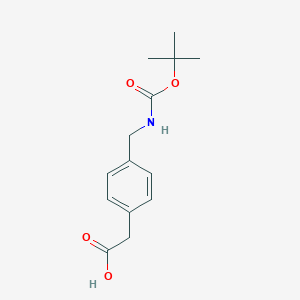
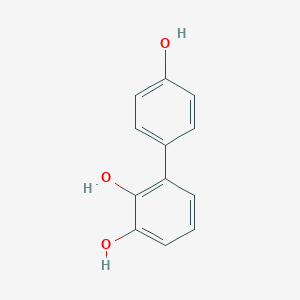
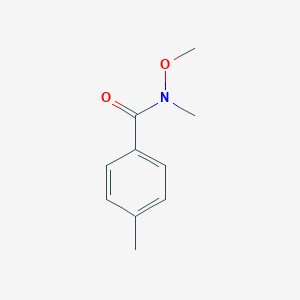
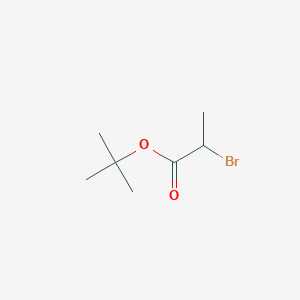
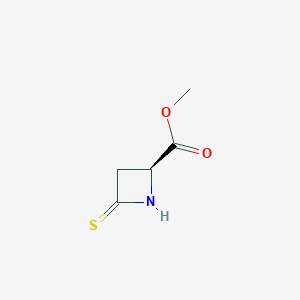
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
